![molecular formula C22H27NO3 B6071115 4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6071115.png)
4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. Also known as MPMP, this compound is a morpholine derivative that has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
MPMP has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. MPMP has also been investigated for its effects on the central nervous system, specifically its potential as a treatment for depression and anxiety disorders. Additionally, MPMP has been used as a tool for studying the role of specific receptors in the body, such as the sigma-1 receptor.
Mecanismo De Acción
The mechanism of action of MPMP is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain. Activation of this receptor has been linked to various physiological processes, including pain perception, inflammation, and neuroprotection. MPMP has also been shown to interact with other receptors in the body, such as the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
Studies have shown that MPMP has various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential treatment for conditions such as arthritis and neuropathic pain. MPMP has also been shown to have antitumor properties, inhibiting the growth of cancer cells in vitro. Additionally, MPMP has been found to have anxiolytic and antidepressant effects, potentially making it a treatment for anxiety disorders and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPMP in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one limitation is that MPMP has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, MPMP has not been extensively studied in vivo, so its effects in whole organisms are not fully understood.
Direcciones Futuras
There are several future directions for research on MPMP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Additionally, MPMP's antitumor properties warrant further investigation, particularly in vivo studies to determine its potential as a cancer treatment. Finally, research on the sigma-1 receptor and its role in various physiological processes is ongoing, and MPMP may serve as a valuable tool in these studies.
Métodos De Síntesis
The synthesis of 4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine involves the reaction of 3-methoxyphenylpropanoic acid with 2-phenylethylamine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then heated under reflux conditions to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-20-9-5-8-19(16-20)11-13-22(24)23-14-15-26-21(17-23)12-10-18-6-3-2-4-7-18/h2-9,16,21H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUJXWBGUOETOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

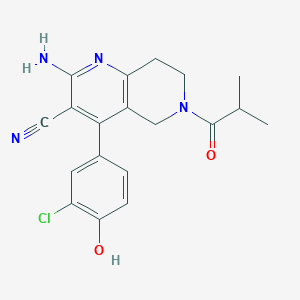
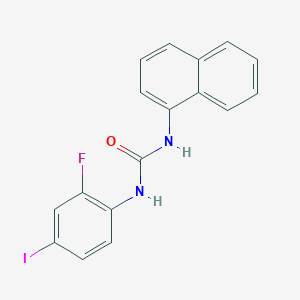
![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6071038.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)
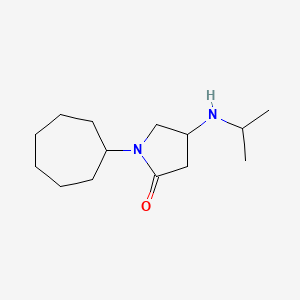
![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6071071.png)
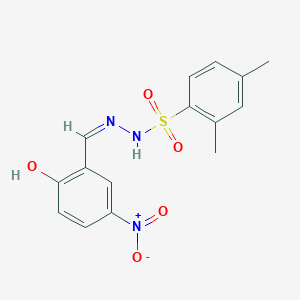
![methyl (3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetate](/img/structure/B6071083.png)
![2-({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6071088.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{[5-ethyl-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071091.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-cyclohexyl-1H-1,2,3-triazole](/img/structure/B6071108.png)
![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6071118.png)
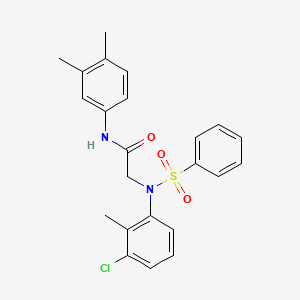
![N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071136.png)